

A-922500: A Comprehensive Technical Profile of a Selective DGAT-1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selective Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitor, A-922500. The document summarizes its selectivity profile, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Data Summary

A-922500 is a potent and selective inhibitor of DGAT-1, an enzyme crucial for the final step of triglyceride synthesis. Its inhibitory activity has been characterized across different species and against related acyltransferases, demonstrating a high degree of selectivity.

Table 1: In Vitro Inhibitory Activity of A-922500

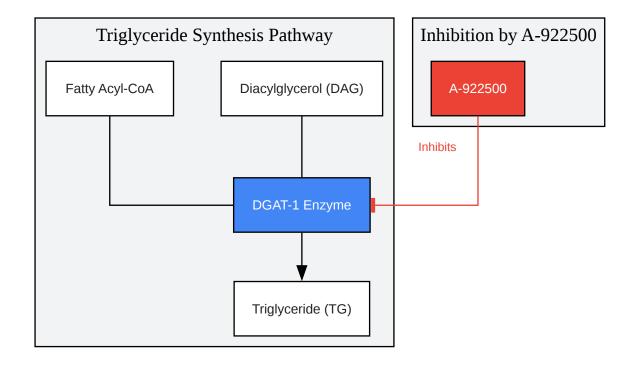


Target Enzyme	Species	IC50 Value	Citation
DGAT-1	Human	7-9 nM	[1][2][3]
DGAT-1	Mouse	22-24 nM	[1][2]
DGAT-2	Not Specified	53 μΜ	
ACAT-1 (acyl- coenzyme A:cholesterol acyltransferase 1)	Not Specified	296 μΜ	
ACAT-2 (acyl- coenzyme A:cholesterol acyltransferase 2)	Not Specified	296 μΜ	_

Mechanism of Action

A-922500 exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT-1. This enzyme is responsible for catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride (TG). By blocking this terminal step, A-922500 effectively reduces the synthesis of new triglycerides.





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Caption: Mechanism of A-922500 action in the triglyceride synthesis pathway.

Key Experimental Protocols

This section details the methodologies for pivotal experiments used to characterize the selectivity and efficacy of A-922500.

In Vitro DGAT-1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of A-922500 on DGAT-1 enzymatic activity.

- Enzyme Source: Recombinant human or mouse DGAT-1, often produced in a baculovirus expression system using Sf9 insect cells.
- Substrates:
 - Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol).
 - A fatty acyl-CoA (e.g., [1-14C]-oleoyl-CoA or palmitoleoyl-CoA).



- Assay Buffer: A typical buffer contains HEPES, MgCl2, and BSA.
- Procedure:
 - The DGAT-1 enzyme is incubated with varying concentrations of A-922500.
 - The reaction is initiated by the addition of the diacylglycerol and radiolabeled fatty acyl-CoA substrates.
 - The mixture is incubated to allow for the enzymatic reaction to proceed.
 - The reaction is stopped, and the newly synthesized radiolabeled triglycerides are separated from the unreacted substrates, often using thin-layer chromatography (TLC) or a solvent extraction procedure.
 - The amount of radiolabeled triglyceride is quantified using liquid scintillation counting.
- Data Analysis: The IC50 value, the concentration of A-922500 that inhibits 50% of DGAT-1 activity, is calculated from the dose-response curve.

Cell-Based Lipid Accumulation Assay

This assay assesses the ability of A-922500 to inhibit triglyceride synthesis and lipid droplet formation in a cellular context.

- Cell Lines: Human hepatocellular carcinoma cell lines such as HepG2 and Huh-7 are commonly used.
- Induction of Lipid Accumulation: Cells are typically incubated with oleic acid complexed to bovine serum albumin (BSA) to stimulate lipid droplet formation.
- Treatment: Cells are co-incubated with the fatty acid mixture and various concentrations of A-922500.
- Lipid Staining: After treatment, intracellular lipid droplets are stained using lipophilic dyes such as Oil Red O or BODIPY 493/503.
- Quantification:

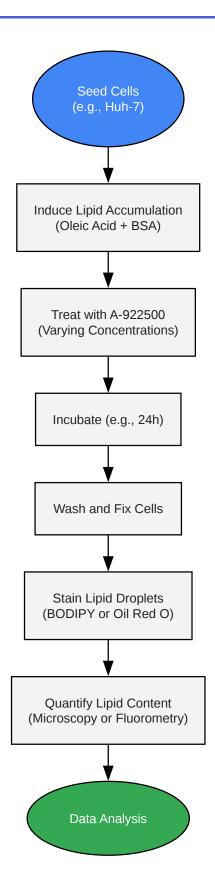






- Microscopy: The number and area of lipid droplets can be quantified through image analysis.
- Fluorometry: The fluorescence intensity of BODIPY-stained cells can be measured using a plate reader, providing a quantitative measure of total neutral lipid content.
- Dye Extraction: For Oil Red O, the dye can be extracted from the cells using isopropanol, and the absorbance is measured to quantify lipid accumulation.





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Caption: Workflow for a cell-based lipid accumulation assay.



In Vivo Models of Dyslipidemia

Rodent models are utilized to evaluate the in vivo efficacy of A-922500 on plasma lipid levels.

- Animal Models:
 - Zucker Fatty Rats: A genetic model of obesity and hyperlipidemia.
 - Diet-Induced Dyslipidemic Hamsters: Hamsters fed a high-fat/high-fructose diet to induce dyslipidemia.
 - Diet-Induced Obese (DIO) Mice: Mice made obese by feeding a high-fat diet.
- Drug Administration: A-922500 is typically administered orally (p.o.) via gavage. Dosing regimens can be acute (single dose) or chronic (e.g., daily for 14 days).
- Oral Fat Challenge: To assess the effect on postprandial hyperlipidemia, fasted animals are given an oral bolus of corn oil following administration of A-922500.
- Sample Collection: Blood samples are collected at various time points to measure plasma triglycerides, free fatty acids, and cholesterol levels.
- Data Analysis: Changes in lipid parameters are compared between vehicle-treated and A-922500-treated groups to determine the in vivo efficacy.

In summary, A-922500 is a highly selective and potent DGAT-1 inhibitor with demonstrated efficacy in both in vitro and in vivo models of lipid metabolism. The experimental protocols outlined provide a robust framework for its continued investigation and characterization in the context of metabolic diseases.

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